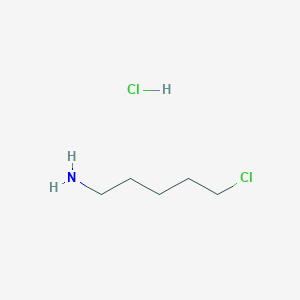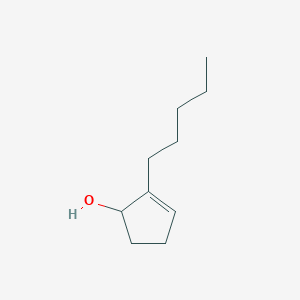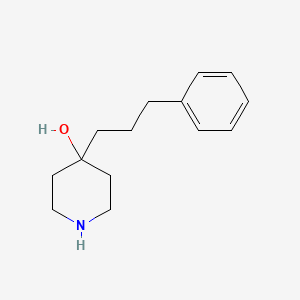
4-(3-Phenylpropyl)piperidin-4-ol
描述
4-(3-Phenylpropyl)piperidin-4-ol is a synthetic compound belonging to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a 3-phenylpropyl group and a hydroxyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 3-phenylpropyl bromide.
Nucleophilic Substitution: Piperidine undergoes nucleophilic substitution with 3-phenylpropyl bromide in the presence of a base, such as sodium hydride or potassium carbonate, to form 4-(3-Phenylpropyl)piperidine.
Oxidation: The resulting 4-(3-Phenylpropyl)piperidine is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the hydroxyl group at the 4-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(3-Phenylpropyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4-(3-Phenylpropyl)piperidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 4-(3-Phenylpropyl)piperidin-4-one or 4-(3-Phenylpropyl)piperidine-4-carboxylic acid.
Reduction: 4-(3-Phenylpropyl)piperidine.
Substitution: 4-(3-Phenylpropyl)piperidin-4-halide or 4-(3-Phenylpropyl)piperidin-4-amine.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(3-Phenylpropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as a potential antagonist of the CCR5 receptor, which plays a crucial role in HIV entry into host cells . The compound’s structure allows it to form strong interactions with the receptor, inhibiting its function and preventing viral entry.
相似化合物的比较
Similar Compounds
4-(3-Phenylpropyl)piperidine: Lacks the hydroxyl group at the 4-position.
4-(3-Phenylpropyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group.
4-(3-Phenylpropyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group at the 4-position.
Uniqueness
4-(3-Phenylpropyl)piperidin-4-ol is unique due to the presence of both a 3-phenylpropyl group and a hydroxyl group at the 4-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry.
属性
IUPAC Name |
4-(3-phenylpropyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-14(9-11-15-12-10-14)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15-16H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKWQCUGCSVVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329040 | |
| Record name | 4-(3-phenylpropyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177172-37-1 | |
| Record name | 4-(3-phenylpropyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
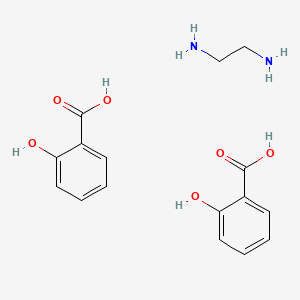
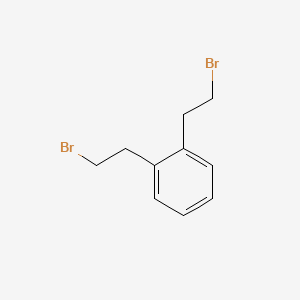
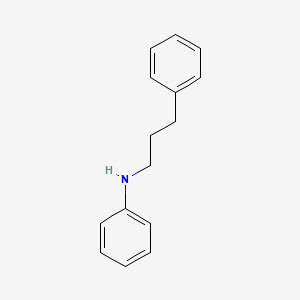
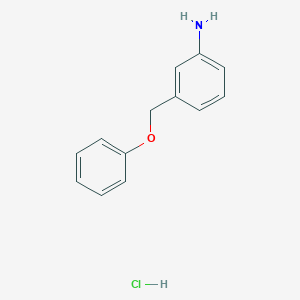
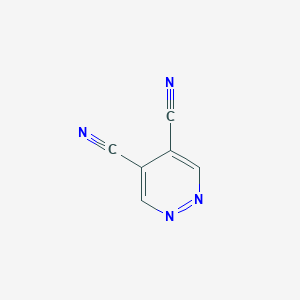
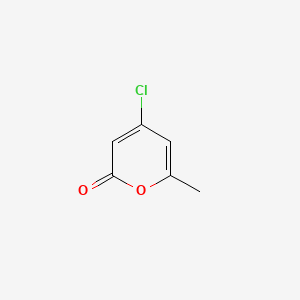


![6-Bromo-2-phenyloxazolo[4,5-b]pyridine](/img/structure/B3048559.png)
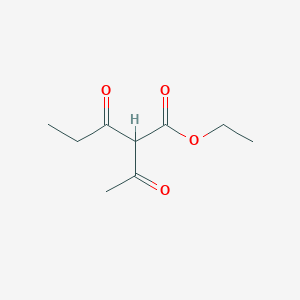
![4-[(2-Ethylhexyl)oxy]aniline](/img/structure/B3048561.png)
